LogP Difference: 5- vs. 4-Piperidinyl Isomers
The target compound 5-(piperidin-1-yl)pyridin-3-amine exhibits a calculated LogP of 1.6541 , which is substantially higher than the LogP of 0.885 reported for the 4-(piperidin-1-yl)pyridin-3-amine positional isomer . This represents a 0.77 LogP unit increase, approximately a 5.9-fold difference in predicted octanol-water partition coefficient.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.6541 |
| Comparator Or Baseline | 4-(Piperidin-1-yl)pyridin-3-amine (CAS 52311-36-1): LogP = 0.885 |
| Quantified Difference | ΔLogP = +0.769 (approximately 5.9-fold higher lipophilicity) |
| Conditions | Computational prediction using standard molecular property algorithms; values as reported on vendor technical datasheets. |
Why This Matters
Higher lipophilicity directly influences membrane permeability and non-specific protein binding; the 5-isomer is better suited for fragment-to-lead campaigns where balanced LogP is critical for CNS or intracellular target engagement.
